1-(7-Hydroxy-1-naphthyl)biguanide
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Overview
Description
1-(7-Hydroxy-1-naphthyl)biguanide is a chemical compound with the molecular formula C12H13N5O. It is a derivative of naphthalene and biguanide, featuring a hydroxyl group at the 7th position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Hydroxy-1-naphthyl)biguanide typically involves the reaction of 7-hydroxy-1-naphthylamine with cyanoguanidine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(7-Hydroxy-1-naphthyl)biguanide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthylamines .
Scientific Research Applications
1-(7-Hydroxy-1-naphthyl)biguanide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and as an anti-cancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(7-Hydroxy-1-naphthyl)biguanide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit mitochondrial respiratory complex I, leading to the activation of AMP-activated protein kinase (AMPK). This activation results in various downstream effects, including the regulation of glucose and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Metformin: A widely used anti-diabetic drug with a similar biguanide structure.
Phenformin: Another anti-diabetic biguanide with a more potent effect but higher risk of side effects.
Buformin: Similar to metformin and phenformin, used in the treatment of diabetes.
Uniqueness
1-(7-Hydroxy-1-naphthyl)biguanide is unique due to its naphthalene ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
733681-20-4 |
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Molecular Formula |
C12H13N5O |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(7-hydroxynaphthalen-1-yl)guanidine |
InChI |
InChI=1S/C12H13N5O/c13-11(14)17-12(15)16-10-3-1-2-7-4-5-8(18)6-9(7)10/h1-6,18H,(H6,13,14,15,16,17) |
InChI Key |
HOGDMMZTOLIYGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)N=C(N)N=C(N)N |
Origin of Product |
United States |
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